![molecular formula C15H11ClN2O2S B2809846 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 91506-72-8](/img/structure/B2809846.png)
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring.Physical And Chemical Properties Analysis
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a solid compound . It has a molecular weight of 318.78.Scientific Research Applications
Synthesis and Structural Analysis
- 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is involved in the synthesis of novel benzothiazoles, which are characterized by methods such as IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction. This compound is significant in understanding the crystal structures and molecular interactions of benzothiazoles (Ćaleta et al., 2008).
Antimicrobial Activity
- Derivatives of benzothiazole, including compounds related to 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, have been studied for their antimicrobial properties. These compounds show variable activity against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Liquid Crystal Research
- In the field of liquid crystals, compounds with a benzothiazole core, such as the one , are synthesized and characterized. These substances are analyzed for their mesomorphic properties, contributing to advancements in materials science and technology (Ha et al., 2010).
Potential Anticancer Applications
- Benzothiazole derivatives are explored for their antitumor properties. Research shows that certain derivatives can exhibit significant inhibitory effects on tumor growth, suggesting potential applications in cancer therapy (Yoshida et al., 2005).
Novel Synthetic Routes
- The compound is also involved in the synthesis of nucleoside analogs and other complex organic molecules. These synthetic routes contribute to the development of new pharmaceuticals and bioactive molecules (Iwakawa, Pinto, & Szarek, 1978).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with specific proteins or enzymes within the bacterium, disrupting its normal functions and leading to its death or inhibition of growth.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Based on the reported anti-tubercular activity of benzothiazole derivatives , the compound likely results in the death or growth inhibition of Mycobacterium tuberculosis.
properties
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVRZROUJDMGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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